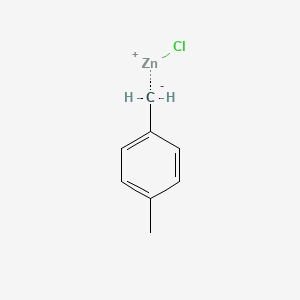

4-Methylbenzylzinc chloride

Description

Properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWUULKDXWVRPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399441 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-21-3 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Zinc Insertion into 4-Methylbenzyl Halides

The most common and industrially relevant method for preparing 4-methylbenzylzinc chloride involves the direct insertion of zinc metal into 4-methylbenzyl chloride under anhydrous and inert atmosphere conditions. The general reaction is:

$$

\text{CH}3\text{C}6\text{H}4\text{CH}2\text{Cl} + \text{Zn} \rightarrow \text{CH}3\text{C}6\text{H}4\text{CH}2\text{ZnCl}

$$

- Solvent: Typically tetrahydrofuran (THF) is used due to its ability to solvate organozinc species and stabilize the reactive intermediate.

- Atmosphere: The reaction is performed under inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

- Temperature: Mild temperatures are preferred to avoid side reactions.

- Zinc Activation: Zinc dust or activated zinc is used to enhance the insertion efficiency.

This method is scalable and commonly employed in industrial settings with careful control of parameters such as zinc purity, reaction time, and temperature to maximize yield and product quality.

Preparation via Halogen–Zinc Exchange Using Highly Active Zinc or Zinc Complexes

An alternative approach involves the use of highly active zinc species or zinc complexes to facilitate the insertion into aryl or benzyl halides. For example, zinc activated by lithium naphthalenide (Zn*) or zinc reagents complexed with lithium chloride (LiCl) have been shown to improve the reaction efficiency and selectivity.

- Example: The insertion of zinc into aryl iodides in the presence of LiCl at room temperature yields arylzinc halides in excellent yields (>95% within 24 hours).

- Advantages: This method reduces the need for elevated temperatures and can improve the chemoselectivity, especially with functionalized substrates.

- Limitations: The preparation of highly active zinc (Zn*) requires additional reagents (e.g., lithium naphthalenide) and may have stability issues.

While this method is more commonly applied to arylzinc reagents, it is adaptable to benzyl derivatives such as this compound with appropriate optimization.

Transmetalation from Organomagnesium Reagents (Grignard Reagents)

Another preparative route involves the transmetalation reaction where 4-methylbenzylmagnesium halide (a Grignard reagent) is reacted with a zinc salt such as zinc chloride to form the corresponding organozinc compound:

$$

\text{CH}3\text{C}6\text{H}4\text{CH}2\text{MgCl} + \text{ZnCl}2 \rightarrow \text{CH}3\text{C}6\text{H}4\text{CH}2\text{ZnCl} + \text{MgCl}2

$$

- Conditions: The reaction is typically carried out in THF or diethyl ether at low temperatures.

- Advantages: This method allows the preparation of organozinc reagents from readily available Grignard reagents.

- Challenges: Requires careful control to avoid side reactions and ensure complete transmetalation.

This method is valuable when direct zinc insertion is inefficient or when functional groups incompatible with direct insertion are present.

Preparation from 4-Methylbenzyl Chloride via Catalytic Activation

Some patents and literature describe catalytic methods to improve the chlorozincation of 4-methylbenzyl chloride. For example, the use of catalysts like dibenzoyl peroxide or dimethylformamide (DMF) as an activator can facilitate the formation of organozinc intermediates from chlorinated precursors.

Microwave-Assisted and Advanced Synthetic Techniques

Recent research has explored microwave irradiation and advanced base complexes (e.g., TMP2Zn·2MgCl2·2LiCl) to prepare organozinc reagents more efficiently.

- Microwave Irradiation: Accelerates the formation of organozinc species, reducing reaction time significantly (e.g., 5 hours at 120 °C).

- Complex Zinc Bases: Provide improved selectivity and yields, especially with sensitive or functionalized substrates.

While these advanced methods have been demonstrated for arylzinc reagents, their application to this compound is promising but requires further optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Zinc Insertion | 4-Methylbenzyl chloride | Zn dust, THF, inert atmosphere | Simple, scalable, widely used | Requires activated zinc, moisture sensitive |

| Halogen–Zinc Exchange | 4-Methylbenzyl iodide or bromide | Zn*, LiCl, mild temperature | High yield, selective | Zn* preparation complex, stability issues |

| Transmetalation | 4-Methylbenzylmagnesium chloride | ZnCl2, THF, low temp | Versatile, from Grignard reagents | Requires Grignard preparation, side reactions possible |

| Catalytic Activation | 4-Methylbenzyl chloride | Dibenzoyl peroxide, DMF catalyst | Catalytic, potential for improved reactivity | Low yield, by-products, costly raw materials |

| Microwave-Assisted | Aryl halides | TMP2Zn·2MgCl2·2LiCl, MW irradiation | Fast, high yield, selective | Requires specialized equipment, optimization needed |

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzylzinc chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as the Negishi coupling.

Addition Reactions: Aldehydes and ketones are common substrates, and the reactions are usually performed at low temperatures to control the reactivity.

Major Products Formed

Nucleophilic Substitution: The major products are substituted aromatic compounds.

Transmetalation: The major products are biaryl compounds or other coupled products.

Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.

Scientific Research Applications

Applications in Organic Synthesis

4-Methylbenzylzinc chloride is primarily used as a reagent for synthesizing complex organic molecules. Its applications include:

- Nucleophilic Substitution Reactions : It acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. Common electrophiles include alkyl halides and acyl chlorides.

- Transmetalation Reactions : It facilitates cross-coupling reactions by transferring its organic group to metals like palladium or nickel, leading to the formation of biaryl compounds.

- Addition Reactions : The compound can add to carbonyl compounds (like aldehydes and ketones), yielding secondary or tertiary alcohols depending on the substrate used .

Role in Catalysis

In catalysis, this compound serves as a precursor for various catalysts used in chemical transformations. Its ability to participate in transmetalation reactions makes it essential for:

- Cross-Coupling Reactions : Particularly in Negishi coupling, where it forms carbon-carbon bonds between organic groups and metal catalysts.

- Synthesis of Functional Materials : It contributes to the development of polymers and nanomaterials by facilitating reactions that create functionalized materials .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in synthesizing biologically active compounds and drug candidates. Its applications include:

- Synthesis of Pharmaceuticals : The compound is used to construct complex structures found in various therapeutic agents.

- Structure-Based Drug Design : Case studies demonstrate its utility in designing inhibitors for specific enzymes, enhancing biological activity through strategic modifications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-methylbenzylzinc chloride involves the transfer of its organic group to an electrophile or metal catalyst. In nucleophilic substitution reactions, the zinc-carbon bond is polarized, making the carbon nucleophilic and capable of attacking electrophilic centers. In transmetalation reactions, the zinc transfers its organic group to another metal, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility: Organozinc reagents like this compound are less moisture-sensitive than Grignard reagents, making them suitable for reactions requiring mild conditions .

- Gaps in Data : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structurally related compounds, highlighting the need for targeted experimental characterization.

Biological Activity

4-Methylbenzylzinc chloride is a zinc-based organometallic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Overview of this compound

This compound is a derivative of zinc chloride, which is known for its catalytic properties in various biochemical reactions. Zinc ions play crucial roles in numerous biological processes, including enzyme function, immune response, and cellular signaling. The incorporation of the 4-methylbenzyl group may enhance its reactivity and selectivity towards biological targets.

Zinc ions, as found in this compound, are known to exhibit several biological activities:

- Enzymatic Function : Zinc acts as a cofactor for over 300 enzymes, facilitating various biochemical reactions essential for metabolism and cellular function.

- Antimicrobial Activity : Zinc has been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes and interfering with nutrient transport mechanisms .

- Cytoprotection : Zinc protects cells from oxidative stress by stabilizing cellular membranes and modulating the activity of metallothioneins, which are proteins that bind heavy metals and protect against reactive oxygen species (ROS) .

Biological Activity Data

The following table summarizes key findings related to the biological activities associated with zinc complexes, including this compound:

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of zinc complexes, it was found that this compound exhibited significant inhibitory effects on bacterial growth. The study demonstrated that the compound disrupted the integrity of bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects

Research on zinc complexes has revealed their cytotoxic effects on cancer cell lines. Specifically, this compound was tested against various human cancer cell lines, showing promising results in inducing apoptosis through ROS-mediated pathways. The compound's ability to accumulate in cellular DNA suggests a mechanism involving direct interaction with genetic material .

Case Study 3: Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of zinc compounds. In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This indicates its potential utility in managing inflammatory diseases .

Q & A

Q. What are the established synthetic methodologies for preparing 4-methylbenzylzinc chloride with high purity, and how can reproducibility be ensured?

- Methodological Answer : A common approach involves transmetallation of 4-methylbenzylmagnesium bromide with ZnCl₂ in anhydrous THF at −78°C under inert atmosphere. Critical parameters include strict moisture control, stoichiometric ratios (1:1.1 Mg:Zn), and post-reaction quenching with dry methanol. Purification via vacuum distillation or recrystallization in hexane/Et₂O mixtures ensures >95% purity (as per analogous organozinc syntheses) .

- Reproducibility Tips : Document reaction times, temperature gradients, and solvent drying methods (e.g., molecular sieves). Include NMR (¹H, ¹³C) and elemental analysis data for validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify resonances for the methylbenzyl group (δ 2.3 ppm for CH₃; δ 125–140 ppm for aromatic carbons) and zinc coordination shifts .

- GC-MS : Use low-polarity columns (e.g., DB-5) to assess volatility and detect decomposition products.

- Elemental Analysis : Confirm Zn and Cl content within ±0.3% deviation .

- FT-IR : Look for Zn–C stretches (~450–500 cm⁻¹) and absence of O–H peaks (~3200–3600 cm⁻¹) to verify anhydrous conditions .

Q. What are the critical storage and handling protocols for this compound to maintain stability?

- Methodological Answer : Store under argon or nitrogen at −20°C in flame-sealed ampules. Avoid exposure to moisture, oxygen, or protic solvents. Use Schlenk-line techniques for transfers. Regularly test aliquot reactivity with iodomethane to monitor degradation (gas evolution indicates hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound to maximize yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Ni(acac)₂, or FeCl₃ with ligands (e.g., XPhos) to enhance turnover.

- Solvent Effects : Compare THF, DMF, or toluene; higher polarity solvents may stabilize intermediates but increase side reactions.

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) for faster kinetics. Monitor by TLC or in situ IR .

- Data Analysis : Construct a yield vs. time/temperature matrix to identify optimal conditions .

Q. How should researchers address contradictions in literature regarding the reactivity of this compound with electrophiles?

- Methodological Answer :

- Comparative Studies : Replicate conflicting protocols (e.g., Grignard vs. direct zincation) under identical conditions.

- Side-Product Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., dimerization or β-hydride elimination).

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare activation barriers for proposed pathways .

Q. What strategies are effective for analyzing and mitigating side reactions during large-scale syntheses of this compound?

- Methodological Answer :

- In Situ Monitoring : Employ Raman spectroscopy to track Zn–C bond formation and detect intermediates.

- Quenching Protocols : Use deuterated solvents (e.g., D₂O) to trace protonation sites in byproducts.

- Scale-Up Adjustments : Increase stirring rates to prevent localized heating; use flow chemistry for exotherm control .

Q. How can computational chemistry predict the ligand exchange behavior of this compound in catalytic cycles?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent-Zn interactions in THF or Et₂O.

- Docking Studies : Model coordination with Pd(0) catalysts to assess steric/electronic effects of the methyl group.

- NBO Analysis : Quantify charge distribution at the Zn center to predict nucleophilic affinity .

Q. What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Aging Tests : Incubate samples at 25°C, 40°C, and 60°C under controlled humidity (0–80% RH).

- Kinetic Profiling : Use ¹H NMR to track decomposition half-life (t₁/₂) and Arrhenius plots to extrapolate shelf-life.

- pH Titration : Monitor Zn²⁺ release via ICP-MS at pH 2–12 to identify stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.